Ethyl (E)-4-(4-fluorophenyl)but-3-enoate
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Overview
Description
Ethyl (E)-4-(4-fluorophenyl)but-3-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a butenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-4-(4-fluorophenyl)but-3-enoate typically involves the esterification of 4-(4-fluorophenyl)but-3-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to around 70-80°C and maintained under these conditions until the reaction is complete.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-(4-fluorophenyl)but-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 4-(4-fluorophenyl)but-3-enoic acid.
Reduction: Ethyl (E)-4-(4-fluorophenyl)but-3-enol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl (E)-4-(4-fluorophenyl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (E)-4-(4-fluorophenyl)but-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with enzymes or receptors in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-phenylbut-3-enoate
- Ethyl (E)-4-(4-chlorophenyl)but-3-enoate
- Ethyl (E)-4-(4-bromophenyl)but-3-enoate
Uniqueness
Ethyl (E)-4-(4-fluorophenyl)but-3-enoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and binding properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
ethyl (E)-4-(4-fluorophenyl)but-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3-4,6-9H,2,5H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJINJLLYIJNBZ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C=C/C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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